molecular formula C20H24N2O3 B2984030 N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1798672-39-5

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No. B2984030
CAS RN: 1798672-39-5
M. Wt: 340.423
InChI Key: WDMYKZBFIWPPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a novel compound that has gained significant attention in the scientific research community. This compound is a derivative of oxalamide, which is known for its diverse biological activities. N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. In cancer treatment, N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neuroprotection, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has been shown to reduce oxidative stress and neuroinflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has various advantages and limitations for lab experiments. One advantage is that this compound has demonstrated promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation is that the mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is not fully understood, which may hinder further research on this compound.

Future Directions

There are many future directions for the research on N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide. One direction is to further investigate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide to improve its yield and purity. Furthermore, research could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves the reaction of 5-hydroxy-3-phenylpentanoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-1,2-diaminoethane to form the desired product. The reaction scheme is shown below:

Scientific Research Applications

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has shown promising results in various scientific research applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N'-benzyl-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-14-12-18(17-9-5-2-6-10-17)11-13-21-19(24)20(25)22-15-16-7-3-1-4-8-16/h1-10,18,23H,11-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYKZBFIWPPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.